molecular formula C22H22N2OS B2584186 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361470-62-4

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2584186
CAS RN: 361470-62-4
M. Wt: 362.49
InChI Key: NHCMKBJKAXCJTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is not available in the literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these specific details for “this compound” are not available in the literature .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles, including derivatives similar to the compound , exhibit a broad spectrum of biological activities. They serve as essential scaffolds for developing chemotherapeutic agents, reflecting their significance in medicinal chemistry. The versatility of benzothiazoles, attributed to their structural simplicity and pharmacological diversity, makes them crucial in discovering and designing novel therapeutic agents. These compounds have shown promising results in anticancer, antimicrobial, anti-inflammatory, and antiviral applications, among others. The research underscores the structural flexibility of benzothiazoles to interact with various biological targets, indicating their potential in therapeutic advancements (Kamal, Hussaini Syed, & Malik Mohammed, 2015; Law & Yeong, 2022).

Role in Alzheimer's Disease Research

Benzothiazole derivatives have been explored as potential diagnostic tools in Alzheimer's disease through amyloid imaging. The development of amyloid imaging ligands based on benzothiazole structures provides insights into the pathophysiological mechanisms of Alzheimer's disease, facilitating early detection and evaluation of anti-amyloid therapies. These findings highlight the compound's applicability in neurodegenerative disease research, offering a path toward understanding and treating Alzheimer's at its molecular level (Nordberg, 2007).

Antimicrobial and Antiviral Applications

Benzothiazole derivatives, including structures akin to 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, have shown significant antimicrobial and antiviral properties. These compounds' mechanisms of action vary, encompassing the disruption of microbial cell walls, inhibition of viral replication, and modulation of the host's immune response. The diverse bioactivity profile of benzothiazole derivatives underscores their potential as lead compounds in developing new antimicrobial and antiviral therapies, particularly in the face of rising drug resistance and global health challenges (Elamin, Abd Elaziz, & Abdallah, 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is not available in the literature .

Future Directions

The future directions for research on “4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-15-7-12-19-20(13-15)26-22(23-19)24-21(25)18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCMKBJKAXCJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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